molecular formula C8H11ClO B2473747 1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone CAS No. 2028121-68-6

1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone

Cat. No.: B2473747
CAS No.: 2028121-68-6
M. Wt: 158.63
InChI Key: ZSZMKHRNJSNUAX-UHFFFAOYSA-N
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Description

1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone is a chemical compound characterized by its unique bicyclic structure. The bicyclo[3.1.0]hexane moiety is a conformationally constrained bioisostere of cyclohexane, which provides tighter binding to target proteins and better selectivity, resulting in fewer off-target effects . This compound is of interest in various fields, including medicinal chemistry and synthetic organic chemistry.

Future Directions

Bicyclo[3.1.0]hexanes are still underexplored from a synthetic accessibility point of view . Therefore, there is potential for future research in this area, particularly in developing new synthetic methods and exploring their applications in medicinal chemistry .

Chemical Reactions Analysis

1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include organic or iridium photoredox catalysts, blue LED irradiation, and difluorocyclopropenes . Major products formed from these reactions include various substituted bicyclo[3.1.0]hexane derivatives.

Mechanism of Action

The mechanism of action of 1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone involves its interaction with specific molecular targets. The bicyclic structure allows for tighter binding to target proteins, enhancing the compound’s efficacy and selectivity . This interaction can modulate various biological pathways, leading to desired therapeutic effects.

Properties

IUPAC Name

1-(1-bicyclo[3.1.0]hexanyl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO/c9-5-7(10)8-3-1-2-6(8)4-8/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZMKHRNJSNUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2(C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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